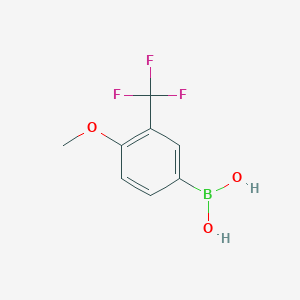

(4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid

Descripción general

Descripción

(4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid is an organoboron compound with the molecular formula C8H8BF3O3 and a molecular weight of 219.95 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with a methoxy group and a trifluoromethyl group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid typically involves the reaction of 4-methoxy-3-(trifluoromethyl)phenyl magnesium bromide with trimethyl borate, followed by hydrolysis . The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and anhydrous solvents to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Análisis De Reacciones Químicas

Types of Reactions

(4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds . This compound can also participate in other types of reactions, such as oxidation and reduction, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for Suzuki-Miyaura cross-coupling include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol . The reaction typically occurs under mild conditions, such as room temperature or slightly elevated temperatures.

Major Products Formed

The major products formed from the reactions involving this compound are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Aplicaciones Científicas De Investigación

Organic Synthesis

Key Intermediate in Pharmaceutical Development

This boronic acid derivative is a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals. Its ability to participate in cross-coupling reactions makes it valuable for developing new drugs and crop protection agents. For instance, it has been utilized in synthesizing inhibitors for human enzymes such as lactate dehydrogenase A (hLDHA), showcasing its potential in drug discovery .

Case Study: Synthesis of Lactate Dehydrogenase Inhibitors

In a recent study, (4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid was employed in a Suzuki-Miyaura coupling reaction to synthesize specific inhibitors targeting hLDHA. The reaction yielded high purity compounds, demonstrating the effectiveness of this boronic acid in generating biologically relevant molecules .

Enhancement of Bioactivity

The presence of the trifluoromethyl group significantly enhances the bioactivity of compounds synthesized using this compound. This modification often leads to increased potency and selectivity, which are critical factors in drug design and development .

Analytical Chemistry

Development of Sensors and Probes

Due to its unique reactivity, this compound is also employed in analytical chemistry for developing sensors and probes. These tools can detect various analytes in environmental and biological samples, making this compound valuable for environmental monitoring and biomedical diagnostics .

Industrial Applications

Use in Laboratory Medicine and Microbiology

The compound finds applications beyond academic research; it is utilized in laboratory medicine and microbiology methods. It plays a role in PCR/qPCR processes, which are vital for genetic analysis and diagnostics .

Mecanismo De Acción

The mechanism of action of (4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex with the boronic acid and the halide substrate . The palladium catalyst facilitates the transfer of the aryl group from the boronic acid to the halide, forming a new carbon-carbon bond. This process involves several steps, including oxidative addition, transmetalation, and reductive elimination .

Comparación Con Compuestos Similares

Similar Compounds

4-Methoxyphenylboronic acid: Similar structure but lacks the trifluoromethyl group.

4-(Trifluoromethyl)phenylboronic acid: Similar structure but lacks the methoxy group.

3-(Trifluoromethyl)phenylboronic acid: Similar structure but the trifluoromethyl group is in a different position.

Uniqueness

(4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid is unique due to the presence of both methoxy and trifluoromethyl groups on the phenyl ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable reagent in organic synthesis .

Actividad Biológica

(4-Methoxy-3-(trifluoromethyl)phenyl)boronic acid is a compound that has garnered attention in various fields, particularly in medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and potential applications based on a review of the literature.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure features a boronic acid group, which is known for its ability to form reversible covalent bonds with diols and other nucleophiles. This property is crucial for its biological activity, particularly in enzyme inhibition and interactions with biomolecules.

Target Enzymes

The primary mechanism of action for this compound involves its interaction with various enzymes. It has been shown to act as an inhibitor for specific oxidoreductases, which play a significant role in redox reactions within cells. This inhibition can lead to alterations in cellular metabolism and signaling pathways .

Biochemical Pathways

This compound is involved in several key biochemical pathways:

- Suzuki-Miyaura Coupling : It acts as a catalyst in this important cross-coupling reaction, facilitating the formation of carbon-carbon bonds .

- Metabolic Pathways : It influences metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle, thereby affecting energy production and cellular respiration.

Anticancer Properties

Research indicates that this compound may have significant anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The compound has been shown to induce G2/M phase arrest, disrupting the cell cycle and leading to apoptosis .

In Vitro Studies

In laboratory settings, this compound has been tested against several cancer cell lines. For example:

- MCF-7 Cells : Exhibited significant growth inhibition with an IC50 value indicating effective concentration for 50% inhibition.

- MDA-MB-231 Cells : Demonstrated marked disruption in microtubule structure and cell morphology upon treatment .

In Vivo Studies

Animal model studies have shown that administration of this compound can lead to reduced tumor growth rates. Dosage variations revealed that lower doses effectively inhibit target enzymes without causing significant toxicity, while higher doses may lead to adverse effects such as increased oxidative stress .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests it is relatively stable under physiological conditions, allowing for sustained biological activity. Its distribution within tissues appears to be facilitated by specific transporters that localize the compound to target sites where it exerts its effects .

Summary of Biological Activities

Propiedades

IUPAC Name |

[4-methoxy-3-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BF3O3/c1-15-7-3-2-5(9(13)14)4-6(7)8(10,11)12/h2-4,13-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUSMBMGODABSIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OC)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50590204 | |

| Record name | [4-Methoxy-3-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149507-36-8 | |

| Record name | [4-Methoxy-3-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methoxy-3-(trifluoromethyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.